2.2‑Fold Larger Topological Polar Surface Area (TPSA) Relative to the Non‑Nitro Analog
The target compound exhibits a TPSA of 83.9 Ų, compared with 38.05 Ų for 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanol, representing a 2.2‑fold increase [REFS‑1][REFS‑2]. This difference arises directly from the nitro group’s contribution of two additional hydrogen‑bond acceptor atoms and is expected to reduce passive membrane permeability, a key parameter in CNS drug‑discovery programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 83.9 Ų |
| Comparator Or Baseline | 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanol: 38.05 Ų |
| Quantified Difference | +45.85 Ų (2.2‑fold) |
| Conditions | PubChem computed (Cactvs 3.4.6.11) vs. ChemScene computational chemistry data |
Why This Matters
TPSA >80 Ų typically limits blood‑brain barrier penetration; thus the nitro analog is a distinct candidate when restricted CNS exposure is desired.
- [1] PubChem CID 19616956, 2‑(3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl)ethanol, property: TPSA = 83.9 Ų (PubChem release 2021.05.07). View Source
